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Introduction

JHU-083 is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-0xo-L-
norleucine (DON).[1] As a broad-spectrum glutamine antagonist, JHU-083 targets the
metabolic reprogramming that is a hallmark of many cancer cells, which exhibit a strong
dependence on glutamine for survival and proliferation.[2][3] Preclinical studies have
demonstrated the efficacy of JHU-083 in various mouse models of cancer, including glioma,
medulloblastoma, prostate, and bladder cancers, by disrupting key metabolic and signaling
pathways.[1][4][5] These application notes provide a comprehensive overview of established in
vivo dosing protocols for JHU-083 in mice, intended to guide researchers in designing and
executing preclinical efficacy and pharmacology studies.

Mechanism of Action

JHU-083 exerts its anti-tumor effects by inhibiting multiple glutamine-utilizing enzymes, thereby
disrupting several critical cellular processes. A primary mechanism of action is the suppression
of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1).[4][6] By inhibiting
glutamine metabolism, JHU-083 leads to a reduction in the downstream effectors of mMTORC1,
such as phosphorylated S6 ribosomal protein (pS6), which are crucial for protein synthesis and
cell cycle progression.[4][6] This disruption of mTOR signaling contributes to GO/G1 cell cycle
arrest and a decrease in the expression of key proteins like Cyclin D1.[2][4] Furthermore, JHU-
083's antagonism of glutamine metabolism impacts the tricarboxylic acid (TCA) cycle,
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glutathione synthesis, and purine metabolism, leading to broad metabolic disruption within
cancer cells.[4][5]

Data Presentation: JHU-083 In Vivo Dosing
Regimens in Mice

The following tables summarize the quantitative data from various preclinical studies involving

JHU-083 administration in mice.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7920530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11217738/
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/product/b15613222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Glioma Model
(IDH1-mutant)[4]

Medulloblastoma
Model (MYC-driven)

[1]

Prostate and
Bladder Cancer
Models[5]

Mouse Strain

Athymic nude mice
(6—8 weeks old)

Athymic nude mice
and C57BL/6 mice

C57BL/6J male mice

Tumor Cell Line

BT142 (IDH1R132H)

D425MED (human
MY C-amplified) and
mCB DNp53 MYC

(mouse)

Not explicitly stated

Orthotopic intracranial ) Subcutaneous
] ) ) Orthotopic ) )
Tumor Implantation implantation of 3 x ) ) implantation of 5.0 x
implantation
10”75 cells 10”75 cells
o ] Intraperitoneal (IP)
Administration Route Oral gavage Oral (p.0.)

injection

Vehicle

Phosphate-Buffered
Saline (PBS)

Phosphate-Buffered
Saline (PBS)

1x sterile PBS

Dosing Regimen

Low Dose: 1.9 mg/kg,
5 days/week for 3
weeks, then 2
days/weekHigh Dose:
25 mg/kg, 2

days/week

20 mg/kg (DON-
equivalent), twice

weekly

1 mg/kg (DON
equivalent) daily for 5-
9 days, then a
reduced dosage of 0.3
mg/kg (DON

equivalent)

Treatment Start

5 days after tumor

implantation

Not explicitly stated

When tumors were
palpable (100-500

mms3)

Observed Outcomes

High dose improved
survival; reduced pS6
protein expression in
the brain.[4]

Significantly extended
survival; achieved
micromolar
concentrations of
DON in the brain.[1]

Suppressed tumor
growth and
reprogrammed
immunosuppressive
tumor-associated

macrophages (TAMSs).
[5]
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Experimental Protocols
Protocol 1: Orthotopic Glioma Model

1. Cell Culture and Preparation:
e Culture BT142 IDH1R132H glioma cells under standard conditions.

e On the day of implantation, harvest cells and resuspend them in sterile PBS at a
concentration of 3 x 1075 cells per 5 pL.

2. Orthotopic Implantation:

o Anesthetize 6-8 week old female athymic nude mice.

e Secure the mouse in a stereotaxic frame.

e Create a burr hole in the skull at the desired coordinates for intracranial injection.
o Slowly inject 5 L of the cell suspension into the brain parenchyma.

» Suture the incision and allow the mouse to recover.

3. JHU-083 Preparation and Administration:

e Prepare a stock solution of JHU-083 in sterile PBS.

o On the day of treatment, dilute the stock solution to the final desired concentration (1.9
mg/kg or 25 mg/kg).

o Administer the JHU-083 solution via intraperitoneal injection starting 5 days post-tumor
implantation.

o Follow the dosing schedule as outlined in the table above.
4. Monitoring:

e Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).
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» Euthanize mice when they meet the predefined humane endpoints.

Protocol 2: Medulloblastoma Model (Oral Dosing)

1. Tumor Model Generation:

e For the human xenograft model, orthotopically implant D425MED cells into the brains of
athymic nude mice.

e For the syngeneic model, implant mCB DNp53 MYC cells into the brains of C57BL/6 mice.
2. JHU-083 Preparation and Administration:

» Dissolve JHU-083 in sterile PBS to achieve a 20 mg/kg DON-equivalent dose. Note: 1.83 mg
of JHU-083 is equivalent to 1 mg of DON.

o Administer the solution via oral gavage twice weekly.
3. Pharmacokinetic Analysis (Optional):
» For brain penetration studies, administer a single 20 mg/kg dose of JHU-083 by oral gavage.

e One hour post-dose, euthanize the mice and dissect the brain regions (cortex, cerebellum,
brain stem).

o Flash freeze the tissues for subsequent LC-MS/MS analysis to quantify DON levels.[1]
4. Efficacy Study Monitoring:
» Monitor animal survival and neurological signs daily.

» Euthanize animals upon signs of significant tumor burden or distress.

Signaling Pathways and Experimental Workflows
JHU-083 Signaling Pathway
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Caption: JHU-083 inhibits glutamine metabolism, leading to mTORCL1 inactivation.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo efficacy study of JHU-083 in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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